molecular formula C29H59NO2 B15250938 N-[(2R)-2-hydroxyheptadecyl]dodecanamide

N-[(2R)-2-hydroxyheptadecyl]dodecanamide

Cat. No.: B15250938
M. Wt: 453.8 g/mol
InChI Key: WTQWTKLHSAHXCK-MUUNZHRXSA-N
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Description

N-[(2R)-2-hydroxyheptadecyl]dodecanamide is a complex organic compound with significant applications in various scientific fields. It is a type of fatty amide, characterized by its long hydrocarbon chains and functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-2-hydroxyheptadecyl]dodecanamide typically involves the reaction of dodecanoic acid with 2-aminoheptadecanol under specific conditions. The process includes:

    Esterification: Dodecanoic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.

    Amidation: The ester is then reacted with 2-aminoheptadecanol to form the amide. This reaction is usually carried out under reflux conditions with a suitable solvent like toluene or xylene.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-2-hydroxyheptadecyl]dodecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces ethers or esters.

Scientific Research Applications

N-[(2R)-2-hydroxyheptadecyl]dodecanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2R)-2-hydroxyheptadecyl]dodecanamide involves its interaction with cell membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing signaling pathways and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R)-2-hydroxyheptadecyl]dodecanamide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions and stability in various applications. This makes it particularly useful in formulations requiring long-lasting effects and robust performance.

Properties

Molecular Formula

C29H59NO2

Molecular Weight

453.8 g/mol

IUPAC Name

N-[(2R)-2-hydroxyheptadecyl]dodecanamide

InChI

InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32)/t28-/m1/s1

InChI Key

WTQWTKLHSAHXCK-MUUNZHRXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O

Origin of Product

United States

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